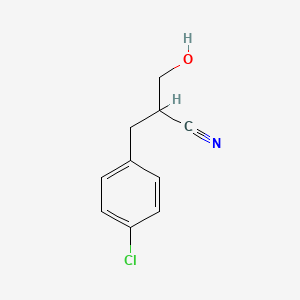
4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine: is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring, along with a chlorobenzenamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline followed by a coupling reaction with 2-chlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-2-nitroaniline is then reacted with 2-chlorobenzenamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine can undergo reduction reactions to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions, basic conditions.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed:
Reduction: Corresponding amines.
Substitution: Substituted derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is largely dependent on its functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-nitroaniline: Similar structure but lacks the chlorobenzenamine moiety.
2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrophenol: Similar structure but has a hydroxyl group instead of the amine group.
Uniqueness: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is unique due to the presence of both bromine and nitro groups on the phenyl ring, along with the chlorobenzenamine moiety.
Eigenschaften
Molekularformel |
C12H8BrClN2O2 |
|---|---|
Molekulargewicht |
327.56 g/mol |
IUPAC-Name |
4-bromo-N-(2-chlorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8BrClN2O2/c13-8-5-6-11(12(7-8)16(17)18)15-10-4-2-1-3-9(10)14/h1-7,15H |
InChI-Schlüssel |
OLSRKDCPLHELPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)
![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)
![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)



![2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)


propanedinitrile](/img/structure/B8653848.png)

